H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2

Description

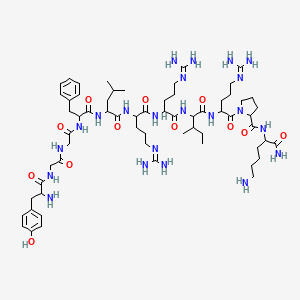

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 is a synthetic peptide featuring a sequence of 11 amino acids, including multiple DL-configured residues and the non-standard notation "xiIle." The DL configuration indicates racemic mixtures (D- and L-enantiomers), which may enhance stability against enzymatic degradation compared to pure L-forms . The amide (-NH2) terminus further improves metabolic stability, a common modification in therapeutic peptides.

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJAOUBQLSWUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H104N22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated, usually with reagents like HBTU or DIC, and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this peptide would follow similar steps but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Industrial methods might also involve additional purification steps, such as recrystallization or lyophilization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The peptide can undergo oxidation, particularly at the tyrosine and phenylalanine residues. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reduction reactions can occur at disulfide bonds if present, using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Amino acid residues can be substituted to modify the peptide’s properties. This is often done during synthesis by replacing one amino acid with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.

Reduction: DTT, TCEP, mild acidic or basic conditions.

Substitution: During SPPS, using different amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of dityrosine cross-links, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate in enzymatic reactions to investigate enzyme specificity and kinetics.

Biology

Biologically, this peptide might be used to study protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. Its ability to mimic natural peptides makes it valuable in understanding biological processes.

Medicine

In medicine, synthetic peptides like this one are explored for their therapeutic potential. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents. Research might focus on their efficacy, stability, and delivery methods.

Industry

Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools. This peptide could be part of formulations for skin care products or as a component in diagnostic assays.

Mechanism of Action

The mechanism of action for H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The presence of both L- and D-amino acids can enhance stability and resistance to enzymatic degradation, prolonging the peptide’s activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Comparable Peptides

Key Observations:

Sequence Length and Complexity : The target compound (11 residues) is longer than H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (6 residues) but comparable to H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 (11 residues) .

Terminal Modifications : Unlike the carboxyl-terminated H-DL-Lys-...-DL-Phe-OH , the target and most analogs are amidated (-NH2), enhancing protease resistance .

Physicochemical Properties

Table 2: Physical and Chemical Comparisons

*Estimated based on sequence; exact data unavailable.

- Charge and Solubility : The target’s triple arginine residues confer strong positive charge, enhancing solubility in aqueous buffers compared to H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which has fewer charged residues .

- Degradation Risks: DL-amino acids in the target and H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 reduce susceptibility to proteases versus pure L-forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.